Cas no 1784628-47-2 (1-bromo-3-chloro-4-fluoro-2-methoxybenzene)

1-Bromo-3-chloro-4-fluoro-2-methoxybenzene is a halogenated aromatic compound featuring a methoxy substituent, offering versatile reactivity for synthetic applications. Its multi-substituted benzene core provides distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of bromine, chlorine, and fluorine atoms allows for selective functionalization via cross-coupling, nucleophilic substitution, or metal-catalyzed reactions. The methoxy group further enhances its utility in directed ortho-metalation or as a protecting group. This compound is particularly useful in constructing complex molecular architectures due to its well-defined regiochemistry and compatibility with diverse reaction conditions. High purity and stability ensure reliable performance in demanding synthetic workflows.
1-bromo-3-chloro-4-fluoro-2-methoxybenzene structure
1784628-47-2 structure
Product Name:1-bromo-3-chloro-4-fluoro-2-methoxybenzene
CAS No:1784628-47-2
MF:C7H5BrClFO
MW:239.469403982162
CID:4614045
PubChem ID:84701469
Update Time:2025-06-08

1-bromo-3-chloro-4-fluoro-2-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • CS-0193514
    • MFCD29044048
    • 1-BROMO-3-CHLORO-4-FLUORO-2-METHOXYBENZENE
    • BS-31302
    • SCHEMBL23461762
    • E94100
    • 1784628-47-2
    • 1-bromo-3-chloro-4-fluoro-2-methoxybenzene
    • Inchi: 1S/C7H5BrClFO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3
    • InChI Key: LCLJLXGYRPEQSH-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1OC)Cl)F

Computed Properties

  • Exact Mass: 237.91963g/mol
  • Monoisotopic Mass: 237.91963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 9.2Ų

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Additional information on 1-bromo-3-chloro-4-fluoro-2-methoxybenzene

Introduction to 1-bromo-3-chloro-4-fluoro-2-methoxybenzene (CAS No. 1784628-47-2) and Its Emerging Applications in Chemical Biology

1-bromo-3-chloro-4-fluoro-2-methoxybenzene, identified by the CAS number 1784628-47-2, is a halogenated aromatic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential applications in drug discovery and material science. This compound, featuring a benzene ring substituted with bromine, chlorine, fluorine, and methoxy groups, exhibits unique electronic and steric properties that make it a valuable intermediate in synthesizing bioactive molecules.

The structural motif of 1-bromo-3-chloro-4-fluoro-2-methoxybenzene allows for diverse functionalization strategies, enabling the development of novel pharmacophores targeting various biological pathways. Recent advancements in medicinal chemistry have highlighted its role as a key precursor in the synthesis of small-molecule inhibitors and modulators. For instance, studies have demonstrated its utility in constructing heterocyclic scaffolds that exhibit potent activity against enzymes implicated in inflammatory and metabolic disorders.

In the realm of drug design, the halogen atoms in 1-bromo-3-chloro-4-fluoro-2-methoxybenzene serve as critical handles for further derivatization, facilitating the creation of compounds with enhanced binding affinity and selectivity. The fluorine substituent, in particular, has been shown to improve metabolic stability and oral bioavailability, a crucial factor in pharmaceutical development. Researchers have leveraged these properties to develop candidates for diseases ranging from oncology to neurodegenerative conditions.

Moreover, the methoxy group introduces polarity and solubility characteristics that are advantageous for formulation purposes. This balance of functional groups makes 1-bromo-3-chloro-4-fluoro-2-methoxybenzene a preferred building block for libraries of compounds screened in high-throughput assays. Such libraries are instrumental in identifying lead compounds for further optimization.

Recent publications have explored the compound's reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal for constructing complex molecular architectures. These transformations have enabled the synthesis of aryl derivatives with potential therapeutic applications, including antiviral and antibacterial agents. The ability to integrate 1-bromo-3-chloro-4-fluoro-2-methoxybenzene into diverse synthetic pathways underscores its importance as a synthetic intermediate.

The compound's electronic properties also make it relevant in materials science, particularly in the development of organic semiconductors and liquid crystals. The presence of halogen atoms enhances electron-withdrawing effects, influencing charge transport properties. This has sparked interest in exploring 1-bromo-3-chloro-4-fluoro-2-methoxybenzene as a precursor for organic light-emitting diodes (OLEDs) and photovoltaic materials.

In conclusion, 1-bromo-3-chloro-4-fluoro-2-methoxybenzene (CAS No. 1784628-47-2) represents a multifaceted compound with broad applications across chemical biology and materials science. Its unique structural features enable innovative synthetic strategies and functional diversification, making it indispensable in modern research endeavors. As methodologies for drug discovery and material engineering continue to evolve, the utility of this compound is expected to expand further.

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